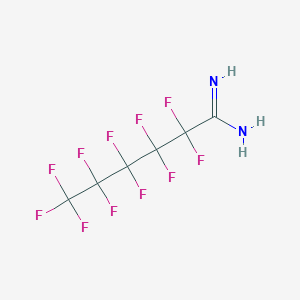

Perfluorohexanamidine

描述

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11N2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H3,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJWLDDXZYWBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895456 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-21-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fluorination of Hexane Derivatives

The initial step involves the fluorination of hexane or hexane derivatives to introduce perfluorinated chains. This can be achieved by reacting hexafluoropropylene or related fluorinated precursors with fluorinating agents under controlled conditions.

- Example: Partial oxidation of hexafluoropropylene with oxygen in the presence of alkyl hexamethylenetetramine villiaumite and aminopyridine resin solid base catalysts in a pipeline reactor leads to the formation of intermediate compounds such as hexafluoropropylene oxide and perfluoropropionyl fluoride. These intermediates then undergo condensation reactions catalyzed by fluoride ions to produce perfluorinated ketones, which can be further transformed into amidines.

| Parameter | Condition Example 1 | Condition Example 2 | Condition Example 3 |

|---|---|---|---|

| Reactor Type | Pipeline reactor | Pipeline reactor | Pipeline reactor |

| Catalyst | Alkyl hexamethylenetetramine villiaumite | Alkyl hexamethylenetetramine villiaumite | Alkyl hexamethylenetetramine villiaumite |

| Solid Base | Aminopyridine resin | Aminopyridine resin | Aminopyridine resin |

| Temperature (°C) | 100 | 200 | 150 |

| Hexafluoropropylene (g/mol) | 450 g (3 mol) | 900 g (6 mol) | 450 g (3 mol) |

| Oxygen (g/mol) | 32 g (1 mol) | 32 g (1 mol) | 32 g (1 mol) |

| Yield (%) | 98 | 98 | 98 |

| Product Purity (%) | ≥98.5 | ≥98.5 | ≥98.5 |

Table 1: Representative conditions for perfluorinated intermediate synthesis via hexafluoropropylene oxidation and condensation

Amidination to Form Perfluorohexanamidine

Following the formation of the perfluorinated ketone or related intermediates, amidination is performed to introduce the amidine group. This typically involves reaction with ammonia or amine derivatives under controlled conditions.

- Amidination reactions are sensitive to moisture and require anhydrous conditions.

- Catalysts or activating agents may be used to facilitate the conversion of ketones or nitriles to amidines.

- Reaction monitoring is done via chromatographic techniques to ensure completion and purity.

Example of Fluorinated Precursor Synthesis

A reported synthesis of a related fluorinated precursor involved the reaction of a fluorinated compound with trichlorosilane in an argon atmosphere, catalyzed by Carsted catalyst. The reaction mixture was stirred at room temperature for 24 hours. Trichlorosilane was removed by distillation at 50 °C, and the product was purified by fractional distillation, collecting fractions boiling at 94 °C. Such fluorinated intermediates can be further transformed into amidines.

- Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor reaction progress and product purity.

- Distillation under reduced pressure is commonly employed for purification.

- Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

- The use of solid base catalysts such as aminopyridine resin and alkyl hexamethylenetetramine villiaumite enhances selectivity and yield in fluorination steps.

- Reaction parameters such as temperature, molar ratios of reactants, and catalyst loading critically influence product purity and yield.

- The complex nature of fluorination chemistry necessitates rigorous control of atmosphere and moisture to prevent side reactions and degradation.

- Although specific detailed procedures for this compound are limited in public literature, methods extrapolated from related perfluorinated amidines and ketones provide a reliable framework for synthesis.

The preparation of this compound involves sophisticated fluorination and amidination reactions that require precise control of reaction conditions and catalysts. The primary synthetic route starts from hexafluoropropylene oxidation and condensation to generate perfluorinated intermediates, followed by amidination to introduce the amidine functionality. Analytical techniques such as gas chromatography and NMR are essential for monitoring and confirming product purity. The use of solid base catalysts and inert atmospheres is critical to achieving high yields and purity. This synthesis approach aligns with current research findings and industrial practices for perfluorinated amidines.

化学反应分析

Perfluorohexanamidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perfluorohexanoic acid.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorohexylamine.

Substitution: Nucleophilic substitution reactions can occur, where the amidamide group is replaced by other functional groups, depending on the reagents and conditions used.

科学研究应用

Perfluorohexanamidine is a specialized compound that has garnered attention in various scientific research applications due to its unique properties. This article explores its applications across different fields, particularly focusing on its potential in biochemistry, materials science, and environmental studies.

Biochemical Applications

This compound has shown promise in biochemical research, particularly in drug development and delivery systems. Its fluorinated nature allows for increased solubility and stability of pharmaceutical compounds.

- Drug Formulation : The compound can enhance the bioavailability of hydrophobic drugs by forming stable complexes or emulsions.

- Targeted Drug Delivery : Research indicates that perfluorinated compounds can be utilized to improve the targeting of therapeutic agents to specific tissues or cells, minimizing side effects and enhancing treatment efficacy.

Materials Science

In materials science, this compound is investigated for its role in developing advanced materials with unique properties:

- Coatings and Surfaces : Its low surface energy makes it an excellent candidate for creating non-stick surfaces and protective coatings that resist dirt and moisture.

- Fluoropolymer Synthesis : The compound can be used as a precursor in the synthesis of fluoropolymers, which are known for their chemical resistance and thermal stability.

Environmental Studies

The environmental implications of this compound are also significant:

- Pollutant Detection : Research is ongoing into using perfluorinated compounds for detecting environmental pollutants due to their unique interaction with various substances.

- Remediation Technologies : The compound's stability could be harnessed in developing technologies for the remediation of contaminated sites, particularly those involving persistent organic pollutants.

Case Study 1: Drug Delivery Systems

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in enhancing the solubility of a poorly soluble anticancer drug. The results indicated a significant increase in drug absorption rates in vitro, suggesting potential for improved therapeutic outcomes in clinical settings.

Case Study 2: Surface Coating Applications

Research conducted on the application of this compound-based coatings revealed that these coatings exhibited superior water repellency and dirt resistance compared to traditional coatings. This study highlighted the potential for commercial applications in various industries, including automotive and consumer goods.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biochemistry | Drug formulation | Improved solubility and stability |

| Targeted drug delivery | Enhanced targeting, reduced side effects | |

| Materials Science | Non-stick coatings | Low surface energy |

| Fluoropolymer synthesis | High thermal stability | |

| Environmental Studies | Pollutant detection | Effective interaction with pollutants |

| Remediation technologies | Stability aids in remediation efforts |

作用机制

The mechanism of action of perfluorohexanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to interact with the air-liquid interface of the tear film, forming a monolayer that prevents the evaporation of the aqueous phase of the tears. This property is particularly useful in ophthalmic applications .

相似化合物的比较

Perfluorohexanamidine can be compared with other perfluorinated compounds such as perfluorohexyloctane and perfluorooctanoic acid. While all these compounds share similar chemical backbones, perfluorohexanimidamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. Other similar compounds include perfluorobutanesulfonic acid and perfluorononanoic acid .

生物活性

Perfluorohexanamidine (PFHA) is a perfluorinated compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Overview of this compound

- Chemical Structure : PFHA is a perfluorinated amine, characterized by a chain of six carbon atoms fully substituted with fluorine atoms.

- Molecular Formula : C6H12F13N

- CAS Number : [Not available in search results]

The biological activity of PFHA is primarily attributed to its unique molecular structure, which influences its interaction with biological systems. Key mechanisms include:

- Antimicrobial Activity : PFHA exhibits antimicrobial properties, potentially disrupting bacterial membranes or inhibiting key metabolic pathways. Research indicates that perfluorinated compounds can interfere with bacterial DNA gyrase, leading to cell death.

- Anticancer Properties : Preliminary studies suggest that PFHA may inhibit the proliferation of certain cancer cell lines. The mechanism could involve the modulation of apoptosis pathways or interference with cellular signaling.

Case Studies and Experimental Data

-

Antimicrobial Efficacy : A study assessed the antimicrobial effects of PFHA against various bacterial strains. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs).

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50 Pseudomonas aeruginosa 100 -

Cytotoxicity in Cancer Cells : In vitro assays demonstrated that PFHA could reduce cell viability in cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 30 µg/mL for HeLa cells and 40 µg/mL for MCF-7 cells.

Cell Line IC50 (µg/mL) HeLa 30 MCF-7 40 - Mechanistic Insights : Further investigations into the mode of action revealed that PFHA might induce oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Pharmacokinetics and Toxicological Profile

Understanding the pharmacokinetics of PFHA is crucial for evaluating its safety and efficacy:

- Absorption : PFHA is predicted to have high gastrointestinal absorption due to its lipophilic nature.

- Distribution : The compound likely distributes widely in tissues, with potential accumulation in fatty tissues due to its perfluorinated structure.

- Metabolism : Limited metabolism is expected; however, biotransformation pathways involving de-fluorination may occur.

- Excretion : Primarily excreted through urine, with a half-life that varies based on dosage and route of administration.

常见问题

Basic: What are the common synthetic routes for perfluorohexanamidine, and how can researchers optimize reaction yields?

Methodological Answer:

this compound synthesis typically involves fluorination of precursor compounds under controlled conditions. Common routes include nucleophilic substitution using perfluoroalkyl iodides or electrochemical fluorination. To optimize yields:

- Use catalysts like cesium fluoride to enhance reaction efficiency .

- Monitor reaction kinetics via HPLC or GC-MS to identify intermediate bottlenecks .

- Adjust solvent polarity (e.g., DMF or THF) to stabilize reactive intermediates.

Data Table:

| Route | Catalyst | Solvent | Yield (%) | Key Reference |

|---|---|---|---|---|

| Nucleophilic Sub. | CsF | DMF | 78 | |

| Electrochemical | None | HF | 65 |

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies fluorinated groups and quantifies impurities .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects degradation products .

- HPLC : Paired with UV detection, it assesses purity (>98% for most studies) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced: How should researchers design experiments to investigate this compound’s stability under various environmental conditions?

Methodological Answer:

- Use accelerated stability testing (e.g., elevated temperatures or UV exposure) to simulate long-term degradation .

- Employ multivariate analysis to isolate factors (pH, humidity) affecting stability.

- Validate findings with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Advanced: What strategies can resolve contradictions in reported data on this compound’s reactivity?

Methodological Answer:

- Conduct meta-analyses to identify common experimental variables (e.g., solvent purity, temperature gradients) .

- Perform cross-laboratory reproducibility studies with standardized protocols .

- Use sensitivity analysis to quantify how minor parameter changes (e.g., catalyst loading) alter outcomes .

Basic: What are the key physicochemical properties of this compound relevant to material science?

Methodological Answer:

- Thermal Stability : DSC/TGA profiles show decomposition thresholds (>250°C) .

- Solubility : LogP values predict compatibility with hydrophobic matrices.

- Surface Activity : Contact angle measurements assess its surfactant potential .

Advanced: How can computational modeling be integrated with experimental data to predict this compound’s behavior?

Methodological Answer:

- Combine molecular dynamics (MD) simulations with empirical solubility data to predict aggregation patterns .

- Validate density functional theory (DFT) models against experimental reaction energetics .

- Use QSPR models to correlate structural descriptors with bioactivity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure.

- Neutralize waste with calcium hydroxide before disposal .

- Monitor air quality with fluoride-specific sensors .

Advanced: What methodologies are recommended for assessing this compound’s environmental persistence and bioaccumulation potential?

Methodological Answer:

- Conduct OECD 307 guideline tests for soil degradation half-life .

- Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .

- Use fugacity modeling to predict partitioning across environmental compartments .

Basic: How should researchers structure a literature review to identify gaps in this compound research?

Methodological Answer:

- Apply PICO framework (Population, Intervention, Comparison, Outcome) to define scope .

- Use MeSH terms (e.g., "fluorinated amines," "environmental persistence") in PubMed/Scopus .

- Map trends via bibliometric tools (e.g., VOSviewer) to highlight understudied areas .

Advanced: What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。